An In-depth Technical Guide to (5-Methylthiophen-2-yl)-oxo-acetic Acid: Structure, Properties, and Potential Applications
An In-depth Technical Guide to (5-Methylthiophen-2-yl)-oxo-acetic Acid: Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of (5-Methylthiophen-2-yl)-oxo-acetic acid, a thiophene derivative with significant potential in synthetic chemistry and drug discovery. Drawing upon established principles of organic chemistry and data from closely related analogues, this document offers insights into its chemical architecture, predicted physicochemical properties, probable synthetic routes, and prospective applications for researchers, scientists, and professionals in drug development.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their versatile biological activities.[1][2] These sulfur-containing heterocycles are structurally similar to benzene rings but possess unique electronic properties that often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. The thiophene moiety is found in numerous approved drugs, demonstrating activities ranging from antibacterial to anticancer and anti-inflammatory.[1][3] The subject of this guide, (5-Methylthiophen-2-yl)-oxo-acetic acid, combines the thiophene scaffold with an α-keto acid functionality, a combination known to be a key pharmacophore in various biologically active molecules.
Molecular Structure and Chemical Identity
(5-Methylthiophen-2-yl)-oxo-acetic acid, also known as (5-Methylthiophen-2-yl)glyoxylic acid, is an organic compound featuring a thiophene ring substituted at the 2-position with an oxo-acetic acid group and at the 5-position with a methyl group.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (5-Methylthiophen-2-yl)-oxo-acetic acid |
| Synonyms | (5-Methylthiophen-2-yl)glyoxylic acid |
| Molecular Formula | C₇H₆O₃S |
| Molecular Weight | 170.19 g/mol |
| Canonical SMILES | CC1=CC=C(S1)C(=O)C(=O)O |
Below is a diagram illustrating the chemical structure of (5-Methylthiophen-2-yl)-oxo-acetic acid.
Caption: Chemical structure of (5-Methylthiophen-2-yl)-oxo-acetic acid.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Comparison |
| Melting Point (°C) | 100 - 130 | Similar to other substituted thiophene carboxylic acids. For example, 5-Methyl-2-thiophenecarboxylic acid has a melting point of 139-142 °C.[4] The presence of the additional oxo group may slightly lower the melting point due to potential intramolecular interactions affecting crystal packing. |
| Boiling Point (°C) | > 300 (decomposes) | α-keto acids often decompose at high temperatures before boiling. |
| pKa | 2.5 - 3.5 | The carboxylic acid proton is expected to be acidic, similar to glyoxylic acid (pKa 3.18).[5] The electron-withdrawing nature of the adjacent ketone and the thiophene ring will enhance acidity. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane). | The polar carboxylic acid and ketone functionalities confer solubility in polar solvents. Limited water solubility is expected due to the hydrophobic methylthiopheneyl group. |
| LogP | 1.0 - 1.5 | The presence of the methyl group increases lipophilicity compared to the unsubstituted thiophene analogue. |
Synthesis and Reaction Chemistry
A practical and efficient synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid would likely proceed through a two-step sequence involving the formation of an ester precursor followed by its hydrolysis. This approach is favored due to the high reactivity of the α-keto acid functionality.
Proposed Synthetic Workflow
The following workflow outlines a logical and experimentally sound approach to the synthesis of the target compound.
Caption: Proposed two-step synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl (5-methylthiophen-2-yl)(oxo)acetate
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Reaction Setup: To a stirred solution of 2-methylthiophene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq) portion-wise.
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Acylation: Add ethyl oxalyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure ethyl (5-methylthiophen-2-yl)(oxo)acetate.
Step 2: Hydrolysis to (5-Methylthiophen-2-yl)-oxo-acetic acid
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Hydrolysis Reaction: Dissolve the purified ethyl (5-methylthiophen-2-yl)(oxo)acetate (1.0 eq) in a mixture of ethanol and water. Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a stoichiometric amount of a base (e.g., sodium hydroxide).
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Heating: Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC.
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Work-up (Acidic Hydrolysis): After cooling, remove the ethanol under reduced pressure. The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then dried and concentrated to yield the product.
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Work-up (Basic Hydrolysis): After cooling, remove the ethanol. Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
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Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
Potential Applications in Drug Discovery and Development
Thiophene derivatives are known to exhibit a wide range of biological activities, and the introduction of an α-keto acid moiety can further enhance or modulate these properties.[1][6]
As a Building Block for Novel Antibacterial Agents
Derivatives of thiophene-2-oxoacetic acid have been incorporated into the structure of quinolone antibiotics, leading to compounds with potent activity against Gram-positive bacteria.[6] Specifically, a ciprofloxacin derivative containing a N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residue showed significantly improved potency against staphylococci.[6] This suggests that (5-Methylthiophen-2-yl)-oxo-acetic acid could serve as a valuable starting material for the synthesis of new antibacterial agents with potentially enhanced efficacy.
As a Scaffold for Anti-inflammatory and Analgesic Drugs
Fused heterocyclic systems derived from thiophene and pyrimidine moieties have demonstrated significant anti-inflammatory and analgesic properties.[7] The α-keto acid functionality of (5-Methylthiophen-2-yl)-oxo-acetic acid provides a reactive handle for the construction of such fused ring systems, opening avenues for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
In the Synthesis of Bioactive Heterocycles
The versatile reactivity of the α-keto acid group allows for its participation in a variety of cyclization and condensation reactions. This makes (5-Methylthiophen-2-yl)-oxo-acetic acid a key intermediate for the synthesis of a diverse library of thiophene-containing heterocyclic compounds. These new chemical entities can then be screened for a wide range of biological activities, including antiviral, anticancer, and antioxidant properties.[2][3]
Safety and Handling
As with any laboratory chemical, (5-Methylthiophen-2-yl)-oxo-acetic acid should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
(5-Methylthiophen-2-yl)-oxo-acetic acid represents a promising, albeit not extensively characterized, chemical entity with significant potential for applications in medicinal chemistry and materials science. Its structural features, combining the privileged thiophene scaffold with a reactive α-keto acid moiety, make it an attractive building block for the synthesis of novel bioactive compounds. The synthetic pathways and predicted properties outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its utility in the development of new therapeutics and functional materials.
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